molecular formula C5H5NO2S2 B1469388 Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate CAS No. 189152-72-5

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Cat. No.: B1469388
CAS No.: 189152-72-5
M. Wt: 175.2 g/mol
InChI Key: IBEZFQXSZFDKNX-UHFFFAOYSA-N
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Description

“Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate” is a chemical compound with the molecular formula C5H5NO2S2 and a molecular weight of 175.23 . It contains a thiazole ring, which is a type of heterocyclic compound that has diverse biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, a sulfur atom, and a carboxylate group . Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis of Complex Compounds

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate and its derivatives are integral in the synthesis of complex organic compounds. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates involves a methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate intermediate (Žugelj et al., 2009). Additionally, the preparation of 5-amino-2-(4-methylsulfanylphenyl)thiazoles and their oxidation to introduce sulfenyl and sulfonyl groups highlights the molecule's versatility in developing sulfur-containing functional groups, beneficial in material sciences and biomolecular applications (Murai et al., 2018).

Pharmaceutical and Biological Activities

This compound derivatives are utilized in pharmaceutical research. The synthesis of (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester, a component of cyclic depsipeptide Lyngbyabellin A, exhibits moderate cytotoxicity against certain cell lines, highlighting its potential in cancer research and drug development (Chen et al., 2013). Furthermore, the discovery of dual EP(2) and EP(3) agonists utilizing a 2-sulfanyl-1,3-thiazole-4-carboxylate framework demonstrates the molecule's significance in developing selective therapeutic agents (Kinoshita et al., 2016).

Material Sciences and Chemistry

The molecule is crucial in material sciences and complex chemical synthesis. For instance, the study on the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery indicates its potential in exploring the chemical space around the molecule, serving as a ligand for target structures in medicinal chemistry (Durcik et al., 2020). Additionally, the synthesis of new S-derivatives of clubbed triazolyl thiazole as anti-Mycobacterium tuberculosis agents showcases the molecule's application in combating bacterial diseases (Shiradkar et al., 2007).

Mechanism of Action

Target of Action

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in different solvents can affect their bioavailability and, consequently, their biological activity . .

Properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c1-8-4(7)3-2-10-5(9)6-3/h2H,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEZFQXSZFDKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189152-72-5
Record name methyl 2-sulfanyl-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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